(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as IQ-1S or IQ-1 and is a member of the isoquinoline family of compounds. The chemical structure of IQ-1S consists of an isoquinoline ring attached to a propenoic acid group through a double bond.
Mechanism of Action
The mechanism of action of (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid is not fully understood. However, studies have shown that IQ-1S can activate the aryl hydrocarbon receptor (AhR) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid has several biochemical and physiological effects. These include the inhibition of cancer cell growth, induction of apoptosis, and activation of the AhR signaling pathway. Additionally, IQ-1S has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid in lab experiments is its potential therapeutic applications. Additionally, IQ-1S is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid. One area of research is in the development of new cancer therapies based on the compound. Additionally, studies are needed to further elucidate the mechanism of action of IQ-1S and to identify other pathways that may be affected by the compound. Finally, research is needed to optimize the synthesis of (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid to improve its solubility and other properties.
Synthesis Methods
The synthesis of (2E)-3-(isoquinolin-6-yl)prop-2-enoic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an aryl halide with an alkenyl boronic acid in the presence of a palladium catalyst to yield the desired product.
Scientific Research Applications
(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that IQ-1S can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-3-isoquinolin-6-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)4-2-9-1-3-11-8-13-6-5-10(11)7-9/h1-8H,(H,14,15)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGIMTWNLLEVJG-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C=C1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(isoquinolin-6-yl)prop-2-enoic acid |
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